beta-Phellandrene
Overview
Description
Beta-Phellandrene is a naturally occurring organic compound classified as a monoterpene. It is a colorless liquid with a distinctive peppery-minty and slightly citrusy aroma. This compound is found in the essential oils of various plants, including water fennel and Canada balsam oil . This compound is one of the two phellandrene isomers, the other being alpha-phellandrene. The primary difference between these isomers lies in the position of their double bonds; this compound has one exocyclic double bond, while alpha-phellandrene has both double bonds endocyclic .
Mechanism of Action
Target of Action
Beta-Phellandrene, a monoterpene, is a significant class of hydrocarbons with numerous health benefits . It is naturally synthesized from geranyl-diphosphate (GPP) by a number of plant species as a constituent of their essential oils .
Mode of Action
It is known that the compound interacts with its targets to exert various biological effects, including anti-microbial, insecticidal, anti-inflammatory, anti-cancer, wound healing, analgesic, and neuronal responses
Biochemical Pathways
This compound is a product of the MEP pathway in plant chloroplasts . It is directly synthesized from geranyl pyrophosphate by the chloroplast-localized this compound synthase enzyme . In the context of heterologous production in cyanobacteria, co-expression of the mevalonic acid pathway, enhancing cellular carbon partitioning and flux toward the universal isoprenoid precursors, isopentenyl-diphosphate and dimethylallyl-diphosphate, was required to confer this compound production .
Pharmacokinetics
It is known that this compound diffuses through the plasma membrane and cell wall of cyanobacteria and accumulates on the surface of the liquid culture . This suggests that the compound may have good bioavailability due to its lipophilic nature.
Result of Action
The molecular and cellular effects of this compound’s action include anti-microbial, insecticidal, anti-inflammatory, anti-cancer, wound healing, analgesic, and neuronal responses . A 4-fold increase in the cellular content of the this compound synthase was accompanied by a 22-fold increase in this compound yield, suggesting limitations in rate and yield by the amount of the transgenic enzyme .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the biogenic emission sources exceed the emission level of volatile compounds globally into the atmosphere; in this scenario, the monoterpenes produce a significant proportion of non-methane hydrocarbons . This compound is the most reactive monoterpene, known for its tropospheric degradation and aerosol formation .
Biochemical Analysis
Biochemical Properties
Beta-Phellandrene interacts with various enzymes and proteins. For instance, it is a major product of the enzyme this compound synthase from Lavandula angustifolia . This enzyme converts geranyl pyrophosphate (GPP), its preferred substrate, into this compound . The interaction between this compound and this enzyme is a key part of this compound biosynthesis .
Cellular Effects
The effects of this compound on cells are largely determined by its interactions with various biomolecules. For example, the expression of this compound synthase, which produces this compound, is highly regulated at the transcriptional level and varies with the developmental stage of the cell . This suggests that this compound may play a role in cellular development and differentiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. For instance, it is produced via a 1,3-hydride shift in a reaction catalyzed by this compound synthase . This suggests that this compound may influence the activity of this enzyme and potentially other enzymes in the same metabolic pathway .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the expression of this compound synthase, which produces this compound, is developmentally regulated . This suggests that the effects of this compound may vary depending on the developmental stage of the cells being studied .
Metabolic Pathways
This compound is involved in the terpene biosynthesis pathway, where it is produced from geranyl pyrophosphate (GPP) by the action of this compound synthase . This enzyme is part of the terpene synthase family, which plays a key role in the biosynthesis of a wide variety of terpenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Phellandrene can be synthesized through various chemical methods. One common synthetic route involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of many terpenes . The reaction typically requires specific catalysts and conditions to ensure the correct formation of the exocyclic double bond characteristic of this compound.
Industrial Production Methods: In industrial settings, this compound is often extracted from the essential oils of plants where it naturally occurs. The extraction process usually involves steam distillation or solvent extraction. For instance, this compound can be isolated from the essential oil of water fennel through steam distillation, followed by purification steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Phellandrene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phellandral and other oxygenated derivatives.
Reduction: Reduction of this compound can yield phellandrene alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Phellandral and other oxygenated derivatives.
Reduction: Phellandrene alcohols.
Substitution: Halogenated phellandrene derivatives.
Scientific Research Applications
Beta-Phellandrene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Beta-Phellandrene is often compared with other monoterpenes, such as:
Alpha-Phellandrene: Both are isomers, but alpha-phellandrene has both double bonds endocyclic, while this compound has one exocyclic double bond.
Pinene: A bicyclic monoterpene with distinct chemical properties and applications.
Uniqueness of this compound:
Aroma: Its unique peppery-minty and slightly citrusy aroma makes it valuable in the fragrance industry.
Biological Activities: this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are being explored for therapeutic applications.
Properties
IUPAC Name |
3-methylidene-6-propan-2-ylcyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJQCDVYDGGFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052215 | |
Record name | beta-Phellandrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Oil; [Merck Index] Pleasant odor; [Hawley] | |
Record name | Cyclohexene, 3-methylene-6-(1-methylethyl)- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Phellandrene | |
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Record name | beta-Phellandrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
171.00 to 174.00 °C. @ 760.00 mm Hg | |
Record name | beta-Phellandrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036081 | |
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Flash Point |
120 °F. | |
Record name | BETA-PHELLANDRENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080 | |
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Vapor Density |
4.68 (AIR= 1) | |
Record name | BETA-PHELLANDRENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.59 [mmHg] | |
Record name | beta-Phellandrene | |
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CAS No. |
555-10-2 | |
Record name | β-Phellandrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=555-10-2 | |
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Record name | beta-Phellandrene | |
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Record name | p-Mentha-1(7),2-diene | |
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Record name | Cyclohexene, 3-methylene-6-(1-methylethyl)- | |
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Record name | beta-Phellandrene | |
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Record name | p-mentha-1(7),2-diene | |
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Record name | .BETA.-PHELLANDRENE | |
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Record name | BETA-PHELLANDRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Phellandrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036081 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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